Product packaging for 2,3-Dimethoxy-4-nitro-benzaldehyde(Cat. No.:)

2,3-Dimethoxy-4-nitro-benzaldehyde

Cat. No.: B8374231
M. Wt: 211.17 g/mol
InChI Key: ZWTLTUAZXUEJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-4-nitro-benzaldehyde is a substituted benzaldehyde of high interest in organic synthesis and medicinal chemistry. This compound serves as a versatile building block, particularly in the construction of more complex molecules like benzamides, which are known to possess a wide range of biological activities. Research indicates that similar amide derivatives exhibit significant pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects . The molecular structure, featuring both electron-donating methoxy groups and an electron-withdrawing nitro group, makes it a valuable intermediate for exploring structure-activity relationships in drug discovery. It is also a key precursor in materials science for the synthesis of organic compounds with specific electronic or optical properties. As a standard practice, the crystal structures and supramolecular packing of related compounds are often analyzed using techniques like X-ray diffraction and Hirshfeld surface analysis to understand intermolecular interactions such as weak hydrogen bonding and π-π stacking . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Ensure you refer to the Safety Data Sheet (SDS) before handling and adhere to all recommended safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B8374231 2,3-Dimethoxy-4-nitro-benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2,3-dimethoxy-4-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO5/c1-14-8-6(5-11)3-4-7(10(12)13)9(8)15-2/h3-5H,1-2H3

InChI Key

ZWTLTUAZXUEJFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)[N+](=O)[O-])C=O

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethoxy 4 Nitro Benzaldehyde and Analogues

Direct Nitration Strategies for Substituted Benzaldehydes

The introduction of a nitro group onto an existing benzaldehyde (B42025) derivative is a common and direct approach. However, the success of this strategy hinges on controlling the regioselectivity of the nitration to obtain the desired isomer.

Regioselective Nitration Protocols and Directing Group Effects

The nitration of substituted benzaldehydes is a classic example of electrophilic aromatic substitution, where the existing substituents on the benzene (B151609) ring dictate the position of the incoming nitro group. The aldehyde group (-CHO) is a deactivating and meta-directing group due to its electron-withdrawing nature. Conversely, methoxy (B1213986) groups (-OCH3) are activating and ortho-, para-directing groups due to the electron-donating effect of the oxygen lone pair through resonance.

In the case of 2,3-dimethoxybenzaldehyde (B126229), the two methoxy groups strongly activate the ring towards electrophilic attack. The directing effects of these groups would favor substitution at the positions ortho and para to them. Specifically, the C4, C5, and C6 positions are activated. The aldehyde group at C1 deactivates the ring and would direct an incoming electrophile to the meta positions (C3 and C5). The interplay of these directing effects determines the final product distribution.

The nitration of 2,3-dimethoxybenzaldehyde has been a subject of study, with research indicating the formation of various nitro isomers. rsc.orgrsc.org The conditions of the nitration, such as the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and reaction temperature, play a crucial role in the regiochemical outcome. cardiff.ac.ukresearchgate.net For instance, the nitration of benzaldehyde itself typically yields primarily the meta-nitro product. orgsyn.org However, the presence of the two activating methoxy groups in 2,3-dimethoxybenzaldehyde significantly alters the electronic landscape of the aromatic ring, making the prediction of the major product more complex. The steric hindrance from the existing substituents also influences the regioselectivity.

Table 1: Directing Effects of Substituents in Aromatic Nitration

Substituent Type Directing Effect
-CHO Deactivating meta
-OCH3 Activating ortho, para

Ultrasonic-Assisted Nitration Approaches in Aromatic Systems

To enhance reaction rates and improve selectivity, ultrasonic-assisted nitration has emerged as a valuable technique. scispace.comscirp.orgresearchgate.net Sonication can accelerate chemical reactions by generating localized high temperatures and pressures through acoustic cavitation. tandfonline.com This method has been successfully applied to the nitration of various aromatic compounds, often leading to shorter reaction times and higher yields compared to conventional methods. scispace.comscirp.orgresearchgate.net

Studies have shown that ultrasonic-assisted nitration can be highly regioselective. scispace.comscirp.orgresearchgate.net For example, in the nitration of certain aromatic carbonyl compounds, ultrasound has been shown to be highly effective, with reactions completing in minutes. scispace.comscirp.orgresearchgate.net The use of catalysts, such as certain metal salts, in conjunction with ultrasound can further enhance the efficiency and selectivity of the nitration process. scispace.comscirp.org While specific studies on the ultrasonic-assisted nitration of 2,3-dimethoxybenzaldehyde are not extensively detailed in the provided results, the general principles suggest it could be a promising approach to control the regioselectivity and improve the synthesis of the desired 4-nitro isomer. tandfonline.comresearchgate.net

Formylation Reactions for the Introduction of the Aldehyde Moiety

An alternative synthetic strategy involves introducing the aldehyde group onto a pre-nitrated dimethoxybenzene precursor. This approach can offer better control over the final product's regiochemistry.

Methodologies for ortho-Formylation of Nitrated Dimethoxybenzenes

The introduction of a formyl group ortho to an existing substituent on a benzene ring can be achieved through various named reactions. One prominent method is the Duff reaction, which uses hexamethylenetetramine to formylate phenols. wikipedia.org Another effective method for the ortho-formylation of phenols involves the use of magnesium chloride and paraformaldehyde in the presence of a base like triethylamine. orgsyn.orgresearchgate.netresearchgate.net This method has been shown to be highly regioselective for the ortho position. orgsyn.org

For a substrate like 1,2-dimethoxy-3-nitrobenzene, the challenge lies in achieving formylation at the C6 position to yield 2,3-dimethoxy-4-nitro-benzaldehyde. The directing effects of the methoxy and nitro groups would again play a crucial role. While the nitro group is meta-directing, the two ortho-para directing methoxy groups would likely dominate, favoring formylation at the positions ortho and para to them.

Catalytic Approaches in Formylation Reactions

Catalytic methods for formylation offer advantages in terms of efficiency and sustainability. The Gattermann-Koch reaction, for instance, utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride to formylate aromatic rings. wikipedia.orgorgosolver.com The Vilsmeier-Haack reaction is another widely used method that employs a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride. nih.gov

Recent advancements have also explored catalyst-free formylation methods. For example, N-formylation of amines has been achieved using formic acid or ethyl formate (B1220265) without a catalyst. tandfonline.com Another sustainable approach involves the reductive formylation of CO2 using sodium borohydride (B1222165) to generate formoxy borohydride species in situ, which can then formylate amines. rsc.org While these specific examples focus on N-formylation, they highlight the ongoing development of milder and more efficient formylation techniques that could potentially be adapted for the C-formylation of aromatic compounds.

Multi-step Synthetic Pathways to this compound

The synthesis of this compound can also be accomplished through multi-step sequences that involve the sequential introduction and modification of functional groups.

One plausible route could start from a more readily available substituted benzene derivative. For example, a synthetic pathway for 2,3-dimethoxybenzaldehyde itself involves the formylation of o-bromophenol, followed by methoxylation reactions. patsnap.comgoogle.com A similar strategy could be envisioned where a nitrated analogue is used as the starting material.

Another approach could involve the nitration of a precursor that already contains the dimethoxy and a protected aldehyde functionality. For instance, the nitration of 1,4-dimethoxybenzene (B90301) has been studied, leading to 1,4-dimethoxy-2-nitrobenzene. mdma.ch Subsequent chemical transformations could then be employed to introduce the aldehyde group at the desired position.

The synthesis of related compounds, such as 3,4-dimethoxy-5-nitro-benzaldehyde from veratraldehyde (3,4-dimethoxybenzaldehyde), demonstrates a common strategy of nitrating a dimethoxybenzaldehyde derivative. chemicalbook.com Similarly, the synthesis of 2,4-dimethoxy-5-nitro-benzaldehyde has been achieved from 2,4-dihydroxy-5-nitrobenzaldehyde. chemicalbook.com These examples underscore the general principle of nitrating a suitably substituted benzaldehyde or a precursor that can be readily converted to a benzaldehyde.

Derivatization from Precursor Aromatic Compounds

The synthesis of this compound is frequently accomplished by the direct nitration of its immediate precursor, 2,3-dimethoxybenzaldehyde (also known as o-veratraldehyde). rsc.orgrsc.org This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The position of nitration is directed by the existing methoxy and aldehyde substituents.

Early research by Perkin and Robinson detailed the nitration of 2,3-dimethoxybenzaldehyde. rsc.orgrsc.org Their work established that treating the precursor with nitric acid leads to the introduction of a nitro group. The primary product of this reaction is the 6-nitro isomer, but the formation of other isomers, including the desired 4-nitro compound, can occur depending on the reaction conditions. The synthesis of the 6-nitro-2,3-dimethoxybenzaldehyde isomer has also been reported through the methylation of 6-nitro-o-vanillin, although this method was noted for low yield and difficult purification. acs.org

The precursor, 2,3-dimethoxybenzaldehyde, can itself be synthesized from simpler aromatic compounds. One patented method describes its preparation from o-bromophenol. This multi-step process involves an initial formylation reaction to create 3-bromo-2-hydroxybenzaldehyde, which is then treated with sodium methoxide (B1231860) and dimethyl carbonate to yield the final product. google.com Another approach starts from veratrole (1,2-dimethoxybenzene), which undergoes a reaction with glyoxylic acid and hydrochloric acid, followed by an oxidation step using urotropine, to produce 2,3-dimethoxybenzaldehyde. google.com

Reaction TypeStarting MaterialReagent(s)Product(s)Ref
Nitration2,3-DimethoxybenzaldehydeNitric AcidThis compound and isomers rsc.org, rsc.org
Formylation/Etherificationo-Bromophenol1. Paraformaldehyde, MgCl2, Triethylamine2. Sodium methoxide, Dimethyl Carbonate2,3-Dimethoxybenzaldehyde patsnap.com, google.com
Substitution/OxidationVeratrole1. Glyoxylic acid, HCl2. Urotropine, organic acid2,3-Dimethoxybenzaldehyde google.com

Strategic Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis where one functional group is converted into another. imperial.ac.uk This strategy is crucial for creating target molecules that are not readily accessible through direct derivatization of precursors. solubilityofthings.comnumberanalytics.com For the synthesis of this compound and its analogues, several FGIs can be envisioned.

Oxidation of Alcohols: A primary alcohol can be oxidized to form an aldehyde. imperial.ac.uk Therefore, 2,3-dimethoxy-4-nitrobenzyl alcohol could be oxidized to this compound. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are often employed for this transformation to prevent over-oxidation to a carboxylic acid. solubilityofthings.comfiveable.me

Reduction of Carboxylic Acid Derivatives: The aldehyde functional group can be generated by the reduction of a carboxylic acid or its derivatives, such as an ester or an acid chloride. vanderbilt.edu For instance, a suitable derivative of 2,3-dimethoxy-4-nitrobenzoic acid could be reduced using a reagent like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Formation from Dihalomethylarenes: A less common but effective method involves the conversion of a dibromomethyl group on an aromatic ring into an aldehyde. This can be achieved through catalytic debromomethoxylation using a reagent like benzaldehyde dimethyl acetal (B89532) in the presence of a Lewis acid catalyst such as zinc chloride. kpfu.ru

Starting Functional GroupTarget Functional GroupTypical ReagentsRef
Primary Alcohol (-CH₂OH)Aldehyde (-CHO)Pyridinium chlorochromate (PCC), Swern Oxidation fiveable.me, imperial.ac.uk
Carboxylic Acid Derivative (-COCl, -COOR)Aldehyde (-CHO)Diisobutylaluminium hydride (DIBAL-H) vanderbilt.edu
Nitrile (-C≡N)Aldehyde (-CHO)Diisobutylaluminium hydride (DIBAL-H) vanderbilt.edu
Dibromomethylarene (-CHBr₂)Aldehyde (-CHO)Benzaldehyde dimethyl acetal, ZnCl₂ kpfu.ru

Protection and Deprotection Chemistry in Complex Syntheses

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block, or "protect," a reactive site to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org This strategy, known as protection and deprotection chemistry, is vital for achieving chemoselectivity. libretexts.org

Protection of Aldehyde Groups: The aldehyde group is susceptible to reaction with nucleophiles and reducing agents. To prevent this, it can be protected, most commonly by converting it into an acetal. libretexts.org Acetals are formed by reacting the aldehyde with an alcohol or a diol (like ethylene (B1197577) glycol) under acidic conditions. They are stable in neutral to strongly basic environments but can be easily removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde. libretexts.orglibretexts.org

Protection of Hydroxyl Groups: In syntheses starting from phenolic precursors (containing -OH groups), it is often necessary to protect these hydroxyls before carrying out other reactions. For example, in the synthesis of analogues of this compound that might start from a dihydroxybenzaldehyde, selective protection is key. researchgate.netnih.gov

Benzyl (B1604629) Ethers (Bn): Hydroxyl groups can be converted to benzyl ethers using benzyl bromide or chloride in the presence of a base. The benzyl group is robust but can be removed under mild conditions by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a method that typically does not affect nitro or aldehyde groups. libretexts.orgnih.gov

Silyl (B83357) Ethers: A variety of silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are widely used protecting groups. They are installed using a silyl chloride (e.g., TBDMS-Cl) with a base like imidazole. fiveable.me Silyl ethers are stable to many reaction conditions but are readily cleaved by fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). libretexts.orgfiveable.me The ability to selectively remove different protecting groups under distinct conditions (e.g., cleaving a silyl ether with fluoride while a benzyl ether remains intact) is a powerful strategy known as orthogonal protection. organic-chemistry.orgfiveable.me

Functional GroupProtecting GroupProtection ReagentsDeprotection ConditionsRef
AldehydeAcetal/KetalDiol (e.g., Ethylene Glycol), Acid CatalystAqueous Acid libretexts.org, libretexts.org
HydroxylBenzyl (Bn) EtherBenzyl Bromide (BnBr), BaseH₂, Pd/C (Hydrogenolysis) libretexts.org, nih.gov
Hydroxyltert-Butyldimethylsilyl (TBDMS) EtherTBDMS-Cl, ImidazoleTetrabutylammonium Fluoride (TBAF) fiveable.me, libretexts.org
Hydroxylp-Methoxybenzyl (PMB) EtherPMB-Cl, BaseAcid, Oxidation (DDQ) libretexts.org, google.com

Chemical Reactivity and Transformative Pathways of 2,3 Dimethoxy 4 Nitro Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key site of reactivity in 2,3-Dimethoxy-4-nitro-benzaldehyde, readily undergoing transformations typical of aromatic aldehydes. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Reductive Transformations to Alcohols and Amines

The aldehyde functional group can be selectively reduced to a primary alcohol or converted to an amine through reductive amination.

The reduction of the aldehyde group in nitrobenzaldehydes to the corresponding benzyl (B1604629) alcohol can be achieved using various reducing agents. For instance, silver nanoparticle-containing smart alginate-poly(N-isopropylacrylamide-methacrylic acid) microgels have been used to catalytically reduce 4-nitrobenzaldehyde (B150856) to 4-aminobenzyl alcohol in a single step, indicating the simultaneous reduction of both the aldehyde and nitro groups. rsc.org A common laboratory reagent for the selective reduction of an aldehyde in the presence of a nitro group is sodium borohydride (B1222165) (NaBH4). orientjchem.org This reagent is mild enough to typically not reduce the nitro group under standard conditions.

Reductive amination provides a direct route to synthesize amines from aldehydes. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. organic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option that is effective for a wide range of aldehydes and amines, including those that are weakly basic. researchgate.net This method is advantageous as it can be carried out in the presence of other reducible functional groups, such as nitro groups. researchgate.net Another approach involves catalytic hydrogenation, where a mixture of the nitrobenzaldehyde and an amine is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method can lead to the simultaneous reduction of both the aldehyde and the nitro group to afford aminobenzylamines.

ReactantAmineReducing Agent/CatalystProductReference
4-Nitrobenzaldehyde-Ag-AP(NM) hybrid microgels4-Aminobenzyl alcohol rsc.org
Aldehydes/KetonesPrimary/Secondary AminesSodium TriacetoxyborohydrideSecondary/Tertiary Amines researchgate.net
NitrobenzaldehydesPrimary/Secondary AminesH2/Pd/CAminobenzylamines

Condensation Reactions with Nucleophiles

The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles in condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. This reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of Schiff bases from aromatic aldehydes, including nitro-substituted ones, is a well-established transformation. unimi.itorganic-chemistry.orgprepchem.comacs.orguzh.ch The reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate. masterorganicchemistry.com For example, the reaction of 2-nitro-benzaldehyde with ammonia (B1221849) in methanol (B129727) leads to the formation of the corresponding imine. prepchem.com Similarly, various substituted anilines can be condensed with nitrobenzaldehydes to yield a diverse range of Schiff bases. acs.orguzh.ch

AldehydeAmineProductReference
2-Nitro-benzaldehydeAmmonia2-nitro-benzaldehyde-imine prepchem.com
p-Nitrobenzaldehydem-Nitro aniline (B41778)1-nitro–4(1-imino, 4-nitrophenyl) benzene (B151609) acs.org
Benzaldehyde (B42025)m-Nitro anilineBenzaldehyde and m-nitroaniline Schiff base uzh.ch

Aldol (B89426) Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. magritek.com For aromatic aldehydes that lack α-hydrogens, such as this compound, they can only act as the electrophilic partner in a crossed or mixed aldol condensation. mnstate.edu For instance, the reaction of 4-nitrobenzaldehyde with acetone, which can form an enolate, leads to the formation of both mono- and di-addition products. semanticscholar.org Similarly, the reaction with cyclohexanone (B45756) has also been studied. researchgate.netresearchgate.net

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound, a compound with a CH2 group flanked by two electron-withdrawing groups. organic-chemistry.org This reaction is typically catalyzed by a weak base. A wide range of aromatic aldehydes, including those with electron-withdrawing groups like the nitro group, readily undergo Knoevenagel condensation with active methylene compounds such as malononitrile (B47326) and ethyl acetoacetate. researchgate.netnih.gov These reactions are often efficient and can be carried out under mild conditions.

AldehydeNucleophileReaction TypeProduct TypeReference
4-NitrobenzaldehydeAcetoneAldol Condensationβ-hydroxyketone/enone semanticscholar.org
4-NitrobenzaldehydeCyclohexanoneAldol Condensationβ-hydroxyketone/enone researchgate.netresearchgate.net
BenzaldehydeMalononitrileKnoevenagel Condensationα,β-unsaturated dinitrile nih.gov
Substituted BenzaldehydesDimedoneKnoevenagel Condensation2,2′-(arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) researchgate.net

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and is susceptible to attack by a variety of nucleophiles. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon in this compound, making it more reactive towards nucleophilic addition compared to unsubstituted benzaldehyde.

Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols after an acidic workup. This reaction is a powerful tool for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with an aldehyde proceeds through a tetrahedral alkoxide intermediate.

Reactivity of the Nitro Group and its Transformations

The nitro group is a strong electron-withdrawing group and can undergo various transformations, most notably reduction to different oxidation states of nitrogen.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are valuable intermediates. wikipedia.org A wide array of reagents and catalytic systems have been developed for this purpose, offering varying degrees of selectivity. organic-chemistry.orgjsynthchem.com

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are frequently used with hydrogen gas. wikipedia.org Importantly, certain catalysts can selectively reduce the nitro group in the presence of other reducible functional groups like aldehydes. For example, a sulfided platinum catalyst has been shown to chemoselectively reduce nitro groups in the presence of activated heteroaryl halides. nih.gov Similarly, Pt colloids supported on gum acacia have been used for the selective reduction of nitro groups in the presence of aldehydes and ketones. rsc.org

Chemical Reduction: A variety of chemical reducing agents can also be employed. These include metals in acidic media (e.g., Fe/HCl, Sn/HCl), metal hydrides, and other reagents like sodium hydrosulfite. wikipedia.org The choice of reagent is crucial for achieving selectivity. For instance, sodium borohydride (NaBH4) is generally not strong enough to reduce an aromatic nitro group on its own but can do so in the presence of certain catalysts like Ni(PPh3)4. jsynthchem.com This allows for the selective reduction of a nitro group in the presence of less reactive functional groups. Conversely, reagents like sodium triacetoxyborohydride used in reductive aminations are known to be compatible with nitro groups, leaving them intact. researchgate.net

The reduction of a nitro group can also proceed through intermediate stages, such as nitroso and hydroxylamine (B1172632) derivatives, before reaching the amine. researchgate.net The specific product obtained often depends on the reaction conditions and the reducing agent used.

Reactant Functional GroupReagent/CatalystProduct Functional GroupReference
Aromatic NitroH2/Pd/C, Pt/C, Raney NiAmine wikipedia.org
Aromatic NitroFe/HCl, Sn/HClAmine wikipedia.org
Aromatic NitroNaBH4/Ni(PPh3)4Amine jsynthchem.com
Aromatic Nitro (in presence of aldehyde)H2/Sulfided PtAmine nih.gov
Aromatic Nitro (in presence of aldehyde)H2/Pt-gum acaciaAmine rsc.org

Reduction of the Nitro Moiety to Amino Functionality

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. For this compound, this reduction is a key step in synthesizing various derivatives, particularly those with applications in heterocyclic and medicinal chemistry. The challenge in this transformation lies in selectively reducing the nitro group without affecting the aldehyde functionality.

Several methods are effective for the reduction of aromatic nitro compounds, many of which are applicable to this compound. wikipedia.org These methods can be broadly categorized into catalytic hydrogenation and chemical reductions using metals or other reducing agents. acs.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high efficiency. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas in the presence of a Pd/C catalyst is a common and effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, care must be taken as this catalyst can also reduce aldehydes.

Raney Nickel: This catalyst is also widely used and can be an alternative to Pd/C, especially when trying to avoid side reactions like dehalogenation in relevant substrates. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This catalyst, often used in situ where it is reduced to platinum black, is also highly effective for nitro group reductions. acs.org

Chemical Reduction: A variety of chemical reagents can achieve the reduction of the nitro group. The choice of reagent is critical to ensure selectivity over the aldehyde group. arkat-usa.org

Metals in Acidic Media: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and robust method. acs.orgnih.gov The Fe/HCl or Fe/acetic acid systems are widely employed for their good yields and selectivity. nih.govresearchgate.net For instance, the reduction of 2-nitrobenzaldehydes with iron powder in acetic acid is a key step in domino reactions for synthesizing quinolines. nih.gov

Tin(II) Chloride (SnCl₂): This reagent offers a milder alternative for reducing aromatic nitro groups and is often used when other reducible functional groups are present. wikipedia.orgresearchgate.net

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can selectively reduce nitroarenes, as demonstrated in the reduction of dinitrophenol to nitroaminophenol. wikipedia.org

The general pathway for the reduction of a nitroarene to an aniline proceeds through nitroso and hydroxylamine intermediates. acs.org Careful control of reaction conditions is necessary to prevent the formation of side products such as azo or azoxy compounds, which can arise from the condensation of these intermediates. wikipedia.orgkoreascience.kr

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups
MethodReagentsGeneral Applicability & NotesReference
Catalytic HydrogenationH₂, Pd/CHighly efficient for both aromatic and aliphatic nitro groups. Potential for aldehyde reduction. commonorganicchemistry.com
Catalytic HydrogenationH₂, Raney NickelEffective alternative to Pd/C, avoids dehalogenation. commonorganicchemistry.com
Metal in AcidFe, HCl or Acetic AcidWidely used, cost-effective, and often selective. Used in one-pot syntheses. acs.orgnih.gov
Metal in AcidSnCl₂, HClMilder conditions, good for substrates with multiple reducible groups. wikipedia.orgresearchgate.net
Dissolving MetalZn, NH₄Cl (aq)Can be used for the preparation of hydroxylamines, an intermediate in the full reduction. wikipedia.org

Photoinduced Transformations and Photorearrangements

Ortho-nitrobenzaldehydes, including this compound, exhibit rich and complex photochemistry. Upon absorption of UV light, these molecules undergo a characteristic intramolecular redox reaction, famously converting the aldehyde into a carboxylic acid while the ortho-nitro group is reduced. osti.gov The photolysis of o-nitrobenzaldehyde typically yields o-nitrosobenzoic acid with a high quantum yield. osti.gov This transformation is a cornerstone of photolabile protecting groups in chemical synthesis.

The photochemistry of nitroaromatic compounds is governed by their unique excited-state dynamics. rsc.org Upon photoexcitation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). For ortho-nitrobenzaldehydes, excitation around 400 nm typically populates the lowest excited singlet state with nπ* character, while excitation at shorter wavelengths (~260 nm) can access an upper excited state with ππ* character. rsc.org

A key feature of nitroaromatic molecules is the extremely rapid and efficient intersystem crossing (ISC) from the singlet manifold to the triplet manifold (T₁), often occurring on a sub-picosecond timescale. rsc.org This process is one of the strongest known spin-orbit couplings among organic molecules. rsc.org The photochemical rearrangement of o-nitrobenzaldehyde is understood to proceed via a short-lived triplet state. osti.gov The lifetime of this reactive triplet state has been measured to be in the nanosecond range. osti.gov From this excited state, the molecule can undergo several competing processes, including the productive chemical transformation, internal conversion back to the ground state, and intersystem crossing. rsc.org The presence of electron-donating methoxy (B1213986) groups can influence the energy levels of the excited states and the rates of these photophysical processes.

The central mechanistic step in the photorearrangement of ortho-nitrobenzyl compounds is an intramolecular hydrogen atom transfer (HAT). In the case of this compound, the process involves the abstraction of the aldehydic hydrogen atom by one of the oxygen atoms of the ortho-nitro group from the excited triplet state. osti.govrsc.org

This HAT step is a barrier-limited process that occurs from the excited state. researchgate.net The transfer of the hydrogen atom leads to the formation of a short-lived biradical species. osti.gov This intramolecular HAT is the primary photochemical event that initiates the cascade of reactions leading to the final rearranged product. rsc.org Computational studies suggest that this process, along with subsequent conformational changes, likely occurs in the electronic excited state, as the ground-state energy barriers for the reverse reaction are significantly lower than for the forward isomerization. rsc.org

Following the initial intramolecular hydrogen transfer, a series of highly reactive, transient intermediates are formed. The initial biradical rapidly rearranges to form an aci-nitro species, which is an unstable tautomer of the nitro group. rsc.orgucl.ac.uk These o-quinonoid aci-nitro intermediates have been studied and characterized in related systems using techniques like matrix isolation IR spectroscopy and DFT calculations. rsc.org They are known to absorb at relatively long wavelengths (e.g., 385–430 nm) and are photochemically labile. rsc.org

From the aci-nitro intermediate, the reaction pathway proceeds to form a ketene (B1206846) intermediate. rsc.orgrsc.org The existence of this ketene has been confirmed by femtosecond stimulated Raman spectroscopy (FSRS) and time-resolved IR spectroscopy in studies of o-nitrobenzaldehyde. rsc.orgacs.org The formation of the ketene can occur through two distinct kinetic channels: a predominant, very fast channel (sub-picosecond) likely proceeding from an excited singlet state, and a much slower channel (hundreds of picoseconds) that may involve a triplet state. rsc.org This ketene is the direct precursor to the final carboxylic acid product.

The photochemical generation of nitrosoarenes from nitroaromatic precursors is a known transformation. nih.govacs.org In the context of o-nitrobenzaldehydes, this process is particularly efficient and forms the basis of their use as photolabile protecting groups, where the release of the protected molecule is accompanied by the formation of a nitroso-functionalized byproduct. osti.govnih.gov

Table 2: Key Events in the Phototransformation of o-Nitrobenzaldehydes
ProcessDescriptionKey Species InvolvedTimescaleReference
PhotoexcitationAbsorption of a photon promotes the molecule to an excited singlet state (S₁).Ground state (S₀), Excited Singlet (S₁)Femtoseconds rsc.org
Intersystem CrossingRapid transition from the singlet excited state to the triplet excited state (T₁).Excited Singlet (S₁), Excited Triplet (T₁)Sub-picoseconds rsc.org
Intramolecular H-TransferAldehydic hydrogen is transferred to the ortho-nitro group.Excited Triplet (T₁), BiradicalNanoseconds (triplet lifetime) osti.gov
Intermediate FormationFormation of transient aci-nitro and ketene intermediates.Biradical, Aci-nitro form, KetenePicoseconds to Nanoseconds rsc.orgrsc.org
Product FormationRearrangement of the ketene to form the final nitroso-benzoic acid product.Ketene, Nitroso-benzoic acid- osti.gov

Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is substituted with both electron-donating groups (EDGs) – the two methoxy groups – and electron-withdrawing groups (EWGs) – the nitro and aldehyde groups. This substitution pattern significantly influences its reactivity in aromatic substitution reactions.

While the strong deactivating effect of the nitro and aldehyde groups makes electrophilic aromatic substitution (EAS) difficult youtube.commasterorganicchemistry.com, it makes the ring susceptible to nucleophilic aromatic substitution (SNAr) . youtube.com In SNAr reactions, a nucleophile attacks an aromatic ring that is electron-deficient and bears a good leaving group. nih.gov

For this compound, the nitro group strongly activates the ortho and para positions to it for nucleophilic attack. The methoxy groups are potential leaving groups in SNAr reactions, especially when activated by a strong EWG. In a related compound, 2,4-dimethoxynitrobenzene, nucleophilic attack by t-butoxide was found to occur with high selectivity at the ortho-position to the nitro group, displacing the methoxy group at that position. nih.gov

In this compound:

The C-3 position is ortho to the activating nitro group.

The C-5 position is also ortho to the activating aldehyde group and meta to the nitro group.

A nucleophile could potentially attack at C-3, displacing the methoxy group. The directing effects of the substituents would need to be considered. The powerful activating effect of the nitro group at the ortho and para positions is the dominant factor in SNAr reactions. Therefore, nucleophilic attack is most likely to be directed by the nitro group. Given that the para position is occupied by the aldehyde, attack would be favored at an ortho position if a suitable leaving group is present. In this molecule, the methoxy group at C-3 is ortho to the nitro group, making it a plausible site for nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex affair due to the competing directing effects of its four substituents. The aromatic ring has two available positions for substitution: C5 and C6. The reactivity and regioselectivity of an incoming electrophile are determined by the net electronic effect of the existing groups.

Activating Groups: The methoxy groups at C2 and C3 are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance.

Deactivating Groups: The aldehyde group at C1 and the nitro group at C4 are powerful deactivating, meta-directing groups, withdrawing electron density from the ring through both inductive and resonance effects. organicmystery.comlibretexts.org

The directing influence of each substituent on the available C5 and C6 positions is summarized below.

Substituent
Effect on RingDirecting Influence on C5Directing Influence on C61-CHO2-OCH₃3-OCH₃4-NO₂

Substitution at C5: This position is strongly favored by the C2-methoxy group (para) and the C1-aldehyde group (meta). It is disfavored by the C4-nitro group (ortho).

Substitution at C6: This position is strongly favored by the C3-methoxy group (ortho) and the C4-nitro group (meta). However, it experiences significant steric hindrance, being situated between the aldehyde and a methoxy group. The C1-aldehyde also disfavors ortho substitution.

Predicted Outcome: While the C3-methoxy group strongly activates the C6 position, the combined steric hindrance and the ortho-directing deactivation from the aldehyde group make substitution at this site less likely. Therefore, electrophilic substitution is predicted to occur preferentially at the C5 position . This position benefits from the strong para-directing activation of the C2-methoxy group and the meta-directing influence of the aldehyde, while being less sterically encumbered. Reactions like nitration or halogenation would be expected to yield the 2,3-Dimethoxy-4,5-dinitro-benzaldehyde or 5-halo-2,3-dimethoxy-4-nitro-benzaldehyde derivative, respectively. youtube.comyoutube.com

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for this molecule, contingent on the presence of a suitable nucleophile and reaction conditions. SNAr reactions are facilitated by strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org

In this compound, there are no conventional halide leaving groups. However, under specific conditions, methoxy or even nitro groups can be displaced.

Displacement of the C3-Methoxy Group: The methoxy group at C3 is ortho to the powerfully electron-withdrawing nitro group at C4. This ortho relationship strongly activates the C3 position for nucleophilic attack. A potent nucleophile could potentially displace the methoxy group to form a new derivative.

Displacement of the C4-Nitro Group: The nitro group itself can act as a leaving group. The C4 position is activated by the ortho aldehyde group (C1) and the ortho methoxy group (C3).

Displacement of the C2-Methoxy Group: This methoxy group is meta to the C4-nitro group and ortho to the C1-aldehyde. The activation for nucleophilic attack at this position is considerably weaker than at C3.

Predicted Reactivity: The most likely site for nucleophilic aromatic substitution is the C3 position , due to the strong activation provided by the ortho-nitro group. The stability of the intermediate Meisenheimer complex would be greatest for attack at this position, as the negative charge can be effectively delocalized onto the adjacent nitro group. Displacement of the nitro group at C4 is a secondary possibility.

Potential Leaving Group
PositionActivating Groups for Nucleophilic AttackPlausibility

Strategic Derivatization for Enhanced Molecular Complexity

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the strategic construction of more complex molecular architectures. These reactions primarily involve nucleophilic additions to the carbonyl carbon or redox transformations. research-solution.com

Key Derivatization Pathways:

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles to form new carbon-carbon or carbon-nitrogen bonds.

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base yields α,β-unsaturated products.

Wittig Reaction: Treatment with a phosphonium (B103445) ylide (R-PPh₃) allows for the conversion of the C=O bond to a C=C bond, producing substituted styrenes.

Claisen-Schmidt Condensation: Base-catalyzed reaction with a ketone or another aldehyde can form chalcone-like structures, which are valuable scaffolds in medicinal chemistry.

Imine Formation: Reaction with primary amines yields imines (Schiff bases), which can be further reduced or used as intermediates.

Redox Reactions: The aldehyde and nitro groups can be selectively or simultaneously reduced or oxidized.

Aldehyde Reduction: Selective reduction of the aldehyde to a primary alcohol (2,3-Dimethoxy-4-nitro-benzyl alcohol) can be achieved using mild reducing agents like sodium borohydride (NaBH₄).

Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂) using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). This yields 4-amino-2,3-dimethoxy-benzaldehyde, a key precursor for synthesizing heterocyclic compounds like quinolines or quinazolines. rsc.org

Aldehyde Oxidation: The aldehyde can be oxidized to a carboxylic acid (2,3-Dimethoxy-4-nitro-benzoic acid) using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

The table below summarizes key derivatization strategies.

Reaction Type
Typical ReagentsProduct Class

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethoxy 4 Nitro Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2,3-Dimethoxy-4-nitro-benzaldehyde, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide a complete picture of the atomic arrangement.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. In this compound, we expect to see signals for the aldehydic proton, two aromatic protons, and the protons of the two methoxy (B1213986) groups.

The aldehydic proton (CHO) is highly deshielded and is expected to appear as a singlet in the range of δ 9.9–10.5 ppm. This significant downfield shift is due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.

The benzene (B151609) ring has two remaining protons. Their chemical shifts are influenced by the electronic effects of the four substituents. The nitro group (-NO₂) is strongly electron-withdrawing, while the methoxy groups (-OCH₃) are electron-donating. The aldehyde group is also electron-withdrawing. The proton at the C5 position is ortho to the strongly electron-withdrawing nitro group and will be shifted significantly downfield. The proton at the C6 position is ortho to the electron-donating methoxy group at C2. Based on analyses of similar compounds, the two aromatic protons would appear as two distinct doublets in the region of δ 7.5-8.5 ppm.

The two methoxy groups are chemically non-equivalent and are expected to produce two sharp singlets, each integrating to three protons. These would likely appear in the δ 3.9–4.1 ppm range.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
-CHO~10.3Singlet (s)1H
Ar-H (C5-H)~8.2Doublet (d)1H
Ar-H (C6-H)~7.6Doublet (d)1H
-OCH₃ (C2 or C3)~4.0Singlet (s)3H
-OCH₃ (C2 or C3)~3.9Singlet (s)3H

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected: one for the aldehyde carbonyl carbon, six for the aromatic carbons, and two for the methoxy carbons.

The aldehydic carbonyl carbon is the most deshielded, typically appearing around δ 190 ppm. The aromatic carbons show a wide range of shifts due to the varied electronic environments created by the substituents. The carbon bearing the nitro group (C4) and the carbons bearing the oxygen of the methoxy groups (C2, C3) would be significantly affected. The carbon attached to the aldehyde group (C1) would also be downfield. The two methoxy carbons would appear around δ 56-62 ppm.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CHO~190
Ar-C (C1-C6)~110-160
-OCH₃~62
-OCH₃~56

Note: Specific assignments for the six aromatic carbons would require 2D NMR data.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning the proton and carbon signals.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between the two adjacent aromatic protons (C5-H and C6-H), showing a cross-peak between their respective signals. No other correlations would be expected for the singlet signals of the aldehyde and methoxy groups. This technique is crucial for confirming the substitution pattern on the aromatic ring. oxinst.comoxinst.com

HSQC/HMQC: A ¹H-¹³C HSQC or HMQC experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~8.2 ppm to the C5 carbon and the proton at ~7.6 ppm to the C6 carbon. It would also connect the methoxy proton signals to their corresponding carbon signals. The aldehydic proton signal would correlate with the aldehydic carbon signal. Quaternary carbons (C1, C2, C3, C4) would not show a signal in this spectrum, aiding in their identification.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl and nitro groups.

C=O Stretch: A strong, sharp band is expected in the region of 1690-1710 cm⁻¹ for the aldehyde carbonyl group. researchgate.net

NO₂ Stretches: The nitro group will show two characteristic strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. researchgate.net

C-O Stretches: The two methoxy groups will produce C-O stretching bands. Anisolic ethers typically show a strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹.

Aromatic C=C Stretches: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretches of the methoxy and aldehyde groups appear in the 2850-3000 cm⁻¹ and 2720-2820 cm⁻¹ regions, respectively.

Raman spectroscopy would provide complementary information. The nitro group's symmetric stretch is typically very strong in the Raman spectrum. Aromatic ring vibrations also tend to give strong Raman signals.

Expected Vibrational Frequencies (IR/Raman) for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C-H Stretch (Aliphatic)-OCH₃, -CHO2820 - 3000Medium-Weak
C=O StretchAldehyde1690 - 1710Strong
C=C StretchAromatic Ring1450 - 1600Variable
NO₂ Asymmetric StretchNitro1520 - 1560Strong
NO₂ Symmetric StretchNitro1340 - 1370Strong
C-O-C Asymmetric StretchMethoxy~1250Strong
C-O-C Symmetric StretchMethoxy~1030Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₉H₉NO₅, corresponding to a molecular weight of approximately 211.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 211. This peak confirms the molecular weight of the compound. The fragmentation of this molecule would likely proceed through several key pathways:

Loss of H·: A peak at m/z = 210 (M-1) is common for aldehydes, resulting from the loss of the aldehydic hydrogen. docbrown.info

Loss of ·CHO: Cleavage of the aldehyde group would result in a fragment at m/z = 182 (M-29). docbrown.info

Loss of ·OCH₃: Loss of a methoxy radical would lead to a peak at m/z = 180 (M-31).

Loss of NO₂: Loss of the nitro group would produce a significant peak at m/z = 165 (M-46).

Loss of CO: A fragment corresponding to the loss of carbon monoxide from the [M-H]⁺ ion is also possible, leading to a peak at m/z = 182.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of Fragment
211[M]⁺ (Molecular Ion)
210[M-H]⁺
182[M-CHO]⁺ or [M-H-CO]⁺
181[M-NO]⁺
180[M-OCH₃]⁺
165[M-NO₂]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show multiple absorption bands due to its conjugated system and the presence of chromophores like the nitro and carbonyl groups.

Based on studies of related nitrobenzaldehyde isomers, the spectrum can be characterized by several types of transitions: uni-muenchen.denih.govresearchgate.net

π→π Transitions:* These are high-intensity absorptions associated with the conjugated π-system of the benzene ring, further extended by the carbonyl and nitro groups. Strong absorptions are expected in the range of 250-300 nm. uni-muenchen.denih.gov

n→π Transitions:* These are lower-intensity (forbidden) transitions. They arise from the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl, nitro, or methoxy groups) to an anti-bonding π* orbital. These typically appear as weak bands or shoulders at longer wavelengths, around 330-380 nm. uni-muenchen.denih.gov

The combination of electron-donating (methoxy) and electron-withdrawing (nitro, aldehyde) groups on the benzene ring constitutes a "push-pull" system, which often results in a bathochromic (red) shift of the main absorption bands compared to simpler benzaldehydes.

Expected UV-Vis Absorption Bands for this compound

Approximate λₘₐₓ (nm)Transition TypeExpected Molar Absorptivity (ε)
~350n→π* (from NO₂, CHO)Weak (~100 M⁻¹cm⁻¹)
~290π→π* (Arene)Intermediate (~1000 M⁻¹cm⁻¹)
~250π→π* (Charge Transfer)Strong (>10,000 M⁻¹cm⁻¹)

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Extensive searches of crystallographic databases and scientific literature did not yield specific X-ray diffraction data for the target compound, this compound. Therefore, a detailed analysis of its single-crystal structure, including unit cell dimensions, bond lengths, and intermolecular interactions, cannot be provided at this time.

However, to offer some insight into the potential solid-state conformation of a similarly substituted aromatic aldehyde, the crystal structure of the related compound, 2,3-dimethoxybenzaldehyde (B126229) , has been reported and is discussed here as a structural analogue. It is crucial to note that the electronic and steric effects of the nitro group present in the target compound but absent in this analogue would lead to significant differences in both the molecular and crystal structure.

The crystal structure of 2,3-dimethoxybenzaldehyde has been determined by single-crystal X-ray diffraction. nih.gov The analysis reveals key details about its molecular geometry and the packing of molecules in the solid state.

Crystallographic Data for 2,3-Dimethoxybenzaldehyde

The crystallographic data for 2,3-dimethoxybenzaldehyde is summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c. nih.gov

Parameter Value
Chemical FormulaC₉H₁₀O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.3683 (5)
b (Å)4.0229 (1)
c (Å)14.2818 (5)
β (°)104.288 (1)
Volume (ų)799.41 (5)
Z4

Data sourced from a 2018 study on dimethoxybenzaldehyde isomers. nih.gov

Molecular and Crystal Structure of 2,3-Dimethoxybenzaldehyde

In the solid state, the 2,3-dimethoxybenzaldehyde molecule is nearly planar. However, one of the methoxy groups shows a significant deviation, with one of its atoms extending 1.2 Å from the aromatic plane. nih.gov This deviation is a notable feature of its conformation.

The crystal packing of 2,3-dimethoxybenzaldehyde is characterized by the orientation of its functional groups. One of the methoxy groups is situated in the plane of the aromatic ring, while the second methoxy group is directed towards the aldehyde group of an adjacent molecule, influencing the supramolecular assembly. nih.gov Unlike other isomers such as 2,4-dimethoxybenzaldehyde (B23906) and 2,5-dimethoxybenzaldehyde, significant π–π stacking interactions are not the primary feature of the 2,3-dimethoxybenzaldehyde crystal structure. nih.gov

The structural information for 2,3-dimethoxybenzaldehyde provides a foundational understanding of the conformational preferences of the 2,3-dimethoxy-substituted phenyl ring. The introduction of a nitro group at the 4-position, as in the target molecule, would be expected to significantly alter the electronic properties and intermolecular interactions, likely leading to different packing arrangements in the solid state.

Computational and Theoretical Chemistry Investigations of 2,3 Dimethoxy 4 Nitro Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute the properties of molecules based on the principles of quantum mechanics. For complex molecules like 2,3-Dimethoxy-4-nitro-benzaldehyde, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are invaluable for elucidating electronic structure, molecular geometry, and energy. nih.gov

Density Functional Theory (DFT) has become a leading method for quantum chemical calculations due to its balance of accuracy and computational efficiency. nih.gov It is particularly effective for studying the electronic structure of substituted benzaldehydes. DFT calculations focus on the electron density to determine the energy and properties of a molecule. mdpi.com For this compound, DFT can be used to analyze several key aspects of its electronic character.

Molecular Orbitals (HOMO-LUMO): DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy gap between the HOMO and LUMO is crucial for understanding the molecule's chemical reactivity, stability, and electronic transitions. The electron-withdrawing nitro group and electron-donating methoxy (B1213986) groups significantly influence these frontier orbitals.

Molecular Electrostatic Potential (MEP): An MEP map, generated through DFT calculations, visualizes the charge distribution across the molecule. nih.gov For this compound, the MEP map would show regions of negative potential (electron-rich) around the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be located around the hydrogen atoms.

Charge Distribution: DFT methods can quantify the partial atomic charges on each atom in the molecule. This analysis reveals the electron-donating effects of the methoxy groups and the strong electron-withdrawing nature of the nitro group, which collectively influence the reactivity of the aromatic ring and the aldehyde functional group. mdpi.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted CharacteristicInfluence of Substituents
HOMO-LUMO Gap Relatively smallThe nitro group lowers the LUMO energy, while methoxy groups raise the HOMO energy, narrowing the gap and affecting reactivity.
Molecular Electrostatic Potential (MEP) High negative potential on nitro and carbonyl oxygensDefines sites for electrophilic attack and hydrogen bonding. nih.gov
Dipole Moment SignificantThe polar nitro and carbonyl groups, combined with the methoxy groups, create a notable molecular dipole moment. chemicalbook.comnih.gov

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. nih.gov While generally less accurate than DFT for electronic properties due to its neglect of electron correlation, HF is a robust method for determining molecular geometries and total energies.

Geometry Optimization: HF calculations can be used to find the lowest-energy arrangement of atoms, providing precise bond lengths and angles for this compound. nih.gov These calculations would likely show a planar or near-planar conformation of the benzene (B151609) ring and the aldehyde group, though steric hindrance between the ortho-methoxy group and the aldehyde may cause a slight twist. The nitro group might also be slightly twisted out of the plane of the ring.

Total Energy Calculations: The HF method provides an estimation of the total electronic energy of the molecule. While this absolute value has limitations, it is highly useful for comparing the relative energies of different conformers or isomers.

Table 2: Comparison of DFT and HF Methods for this compound

FeatureDensity Functional Theory (DFT)Hartree-Fock (HF)
Primary Basis Electron DensityWavefunction (Slater Determinant)
Electron Correlation Included implicitly or explicitly depending on the functionalNeglected
Typical Application Electronic properties (HOMO-LUMO, MEP), reaction energies. nih.govnih.govGeometry optimization, total energy comparisons. nih.gov
Computational Cost Generally higher than HF but often more accurate for a given cost.Lower than correlated methods, serves as a baseline.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them. nih.govresearchgate.net For this compound, modeling can elucidate reactions such as nitration, oxidation of the aldehyde, or nucleophilic addition to the carbonyl group.

The study of reaction mechanisms involves calculating the potential energy surface for a given reaction coordinate. Key points on this surface include reactants, products, intermediates, and transition states. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for a reaction to proceed. masterorganicchemistry.com

For instance, in the synthesis of related nitrobenzaldehydes, kinetic modeling has shown that the formation of different isomers can be influenced by the reaction conditions. capes.gov.br Computational modeling of the nitration of a dimethoxy-benzaldehyde precursor would involve locating the transition states for the addition of the nitronium ion (NO₂⁺) to the aromatic ring. The calculations would help predict the regioselectivity (i.e., why the nitro group adds at the C4 position) by comparing the activation energies for attack at different ring positions. Theoretical studies on the reactions of benzaldehyde (B42025) with other molecules have successfully identified multiple transition states, such as those for hydrogen transfer and water elimination. nih.govcanterbury.ac.uk

Theoretical Prediction of Spectroscopic Signatures

Quantum chemical calculations can predict spectroscopic data, which is invaluable for identifying and characterizing molecules. By simulating the interaction of the molecule with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, DFT calculations can predict the characteristic frequencies for the C=O stretch of the aldehyde, the N-O stretches of the nitro group, the C-O stretches of the methoxy groups, and the C-H bonds of the aromatic ring. lmu.edudocbrown.info These predicted spectra can aid in the interpretation of experimental IR data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govepstem.net These calculations provide predicted ¹H and ¹³C NMR chemical shifts. For this compound, the calculations would predict the chemical shifts for the aldehyde proton, the aromatic protons, and the methoxy protons, taking into account the electronic effects of all substituents. rsc.orgchegg.comoxinst.comchemicalbook.com

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy TypeFunctional GroupPredicted Wavenumber (cm⁻¹) / Chemical Shift (ppm)
IR Aldehyde C=O Stretch~1705-1720
Aromatic C=C Stretch~1450-1600
Nitro N-O Asymmetric Stretch~1520-1560
Nitro N-O Symmetric Stretch~1340-1360
Methoxy C-O Stretch~1250-1280
¹H NMR Aldehyde Proton (-CHO)~9.9-10.2 ppm
Aromatic Protons~7.5-8.5 ppm
Methoxy Protons (-OCH₃)~3.9-4.2 ppm
¹³C NMR Aldehyde Carbonyl (C=O)~188-192 ppm
Aromatic Carbons~110-155 ppm
Methoxy Carbons (-OCH₃)~56-62 ppm

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are critical to their physical properties and biological function. Computational methods are essential for exploring these aspects.

Conformational Analysis: this compound has several rotatable bonds, primarily involving the methoxy and aldehyde groups. Conformational analysis involves calculating the energy of the molecule as these bonds are rotated to identify the most stable conformers (low-energy states). nih.gov Steric hindrance between the adjacent methoxy and aldehyde groups at the C2 and C1 positions likely influences the preferred orientation of these groups relative to the benzene ring.

Intermolecular Interactions: In the solid state, molecules of this compound will pack in a crystal lattice stabilized by various non-covalent interactions. rsc.org Computational studies on similar substituted benzaldehydes have highlighted the importance of weak C–H⋯O hydrogen bonds, where the aldehydic or aromatic C-H bonds interact with oxygen atoms of the nitro or carbonyl groups on neighboring molecules. rsc.orgnih.gov Additionally, π–π stacking interactions between the electron-deficient aromatic rings (due to the nitro group) can contribute significantly to the crystal packing. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal structure. rsc.org

Applications As a Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The reactivity of the aldehyde group is central to its utility in forming carbon-nitrogen bonds, which are fundamental to the assembly of most nitrogen-containing heterocycles. The compound's substituted benzene (B151609) ring is incorporated into the final heterocyclic system, imparting specific electronic and steric properties.

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. A common and effective method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones involves the reaction of an appropriately substituted benzoxazinone (B8607429) with primary amines. researchgate.net The synthesis often begins with anthranilic acid, which is first acylated and then cyclized to form a benzoxazinone intermediate. researchgate.netmdpi.com

In this context, 2,3-Dimethoxy-4-nitro-benzaldehyde can be utilized in multi-step synthetic pathways. For instance, it can be condensed with a suitable amino-substituted quinazolinone precursor. A reported method involves the reaction of 3-amino-2-methylquinazolin-4(3H)-one with various aromatic aldehydes, including nitrobenzaldehydes, to yield the corresponding benzylideneamino-quinazolin-4-one derivatives. psu.edu Another general approach involves the condensation of an anthranilamide with an aldehyde. researchgate.net The reaction of this compound with anthranilamide, often under catalytic conditions, would lead to the formation of a 2,3-dihydroquinazolin-4(1H)-one scaffold, which can be subsequently oxidized to the corresponding quinazolinone.

The benzimidazole (B57391) framework is a privileged structure in medicinal chemistry. The most prevalent synthesis method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govpatsnap.com This reaction typically proceeds under acidic or oxidative conditions.

Utilizing this compound in this reaction provides a direct route to 2-substituted benzimidazoles. The condensation reaction between an o-phenylenediamine and this compound first forms a Schiff base intermediate which then undergoes cyclization and subsequent oxidation (or aromatization) to yield the final benzimidazole product. A particularly efficient, one-pot method involves the reductive cyclocondensation of a 2-nitroaniline (B44862) with an aromatic aldehyde. scirp.org This highlights that the nitro group on the benzaldehyde (B42025) can be compatible with various reaction conditions used for benzimidazole synthesis. The resulting benzimidazole would feature the 2,3-dimethoxy-4-nitrophenyl substituent at the 2-position, a valuable scaffold for further chemical modification. scirp.orgdigitellinc.com

Indoles are among the most important heterocyclic structures in drug discovery. rsc.org Several synthetic strategies for indoles can employ nitro-aromatic precursors. The Leimgruber-Batcho indole (B1671886) synthesis, for example, starts from a 2-nitrotoluene (B74249) derivative, which is condensed with a formamide (B127407) acetal (B89532) to form a β-amino-2-nitrostyrene, followed by reductive cyclization to the indole. researchgate.net

More directly, ortho-nitrobenzaldehydes are valuable starting materials for the synthesis of certain indole derivatives. acs.org One established method involves the catalytic olefination of a 2-nitrobenzaldehyde (B1664092) to form a trifluoromethylated ortho-nitrostyrene. This intermediate, upon reaction with an amine and subsequent reduction of the nitro group, undergoes intramolecular cyclization to afford the indole scaffold. acs.org Applying this methodology to this compound would allow for the construction of indoles with the dimethoxy-nitrophenyl pattern preserved on the benzene ring portion of the indole, offering a route to highly functionalized and potentially bioactive indole derivatives.

Thiazolidin-4-ones are five-membered heterocyclic rings that are prominent in medicinal chemistry. researchgate.net A widely used and efficient method for their synthesis is a one-pot, three-component reaction involving an amine, a substituted aromatic aldehyde, and thioglycolic acid. researchgate.net

In this reaction, the amine and the aldehyde (in this case, this compound) first condense to form a Schiff base (imine). The thiol group of thioglycolic acid then attacks the imine carbon, and subsequent intramolecular cyclization via attack of the nitrogen on the carboxylic acid carbonyl group, with loss of water, yields the thiazolidin-4-one ring. researchgate.netulb.ac.be This approach allows for significant molecular diversity, as the substituents on the amine and the aromatic aldehyde are readily incorporated into the final product. The use of this compound would result in a thiazolidin-4-one bearing the 2,3-dimethoxy-4-nitrophenyl group, a structure that could be explored for various biological activities.

Role in Material Science Research

The unique electronic characteristics of the 2,3-dimethoxy-4-nitrophenyl moiety make it an interesting building block for the synthesis of novel organic materials. The interplay between the electron-donating methoxy (B1213986) groups and the powerful electron-withdrawing nitro group creates a "push-pull" system that can be exploited in the design of functional polymers.

Functional polymers with tailored electronic properties are at the forefront of materials science, with applications in organic electronics, sensors, and nonlinear optics. ulb.ac.be Poly(azomethine)s, also known as poly(Schiff base)s, are a class of conjugated polymers synthesized via the polycondensation of diamines and dialdehydes. rsc.orgresearchgate.net

The aldehyde functionality of this compound allows it to be incorporated into polymer chains. For example, a polycondensation reaction with a suitable diamine would lead to the formation of a poly(azomethine). In such a polymer, the 2,3-dimethoxy-4-nitrophenyl group would be a pendant group or part of the main chain, depending on the monomers used. The presence of both strong electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring is expected to significantly influence the polymer's electronic structure. rsc.org This push-pull architecture can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key parameter for tuning the optical and electrical properties of conjugated polymers. researchgate.netrsc.org Research on copolymers derived from nitrobenzylidene and pyrrole (B145914) has shown that the substituent on the benzaldehyde derivative can modulate the opto-electrical properties and the optical band gap of the resulting thin films. researchgate.net Therefore, polymers derived from this compound are promising candidates for the development of new materials with unique electronic and photophysical characteristics.

Precursors for Advanced Opto-electronic Materials

There is currently no available research demonstrating the use of this compound as a precursor for advanced opto-electronic materials. The properties of organic materials used in opto-electronics are highly dependent on the specific arrangement of electron-donating and electron-withdrawing groups on the aromatic core, which influences the material's energy levels and charge transport capabilities. While substituted benzaldehydes can be used to create larger conjugated systems, the specific utility of the 2,3-dimethoxy-4-nitro substitution pattern in this context has not been reported.

Contribution to Medicinal Chemistry Research Scaffolds

Similarly, the contribution of this compound to medicinal chemistry is not documented in existing literature. The development of new drugs often involves the use of "privileged structures," which are molecular frameworks known to bind to multiple biological targets.

Design and Synthesis of Privileged Structures for Drug Discovery

No studies have been identified that utilize this compound in the design and synthesis of privileged structures for drug discovery. The exploration of a new chemical entity for such purposes would first require foundational studies of its synthesis, stability, and fundamental reactivity, which are not currently available.

Chemical Probes for Biological Systems

The use of this compound as a chemical probe to investigate biological systems has not been described. Chemical probes are specialized molecules designed to interact with specific biological targets to elucidate their function, and their development is a complex process that relies on a deep understanding of the molecule's chemical properties.

Methodologies for Library Synthesis

There are no established methodologies for the inclusion of this compound in the synthesis of chemical libraries for high-throughput screening. The generation of compound libraries requires robust and reliable synthetic routes that can be applied to a variety of starting materials, and such a route has not been published for this specific aldehyde.

Green Chemistry Approaches in the Synthesis and Transformation of 2,3 Dimethoxy 4 Nitro Benzaldehyde

Development of Sustainable Synthetic Methodologies

The foundation of green synthesis lies in creating methods that are less hazardous, more efficient, and utilize renewable or recyclable materials. nih.gov This involves a holistic approach that considers the entire lifecycle of a chemical process, from starting materials to final product. nih.govpsu.edu

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose significant environmental and health risks. Green chemistry seeks to replace these with safer alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Syntheses in aqueous media, particularly using micellar conditions, can enhance reaction rates and yields while simplifying product isolation. nih.gov For instance, performing coupling reactions in water with the aid of surfactants can dramatically reduce the need for organic solvents and lower catalyst loading. nih.gov The application of aqueous conditions to the synthesis of nitroaromatic compounds helps to mitigate the pollution associated with traditional methods. chem-soc.si

Deep Eutectic Solvents (DESs): DESs are emerging as highly effective green alternatives to conventional solvents. rsc.orgnih.gov Composed of a mixture of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), DESs are biodegradable, have low volatility, and possess high thermal stability. nih.govresearchgate.net They can act as both the solvent and the catalyst, simplifying reaction setups and workup procedures. academie-sciences.fr The synthesis of various heterocyclic compounds and multicomponent reactions have been successfully demonstrated in DES, often with improved yields and shorter reaction times. rsc.orgnih.govresearchgate.net The use of a natural deep eutectic solvent (NADES) based on ascorbic acid and choline chloride has been shown to be effective and recyclable for up to five cycles without significant loss of activity. nih.gov

Table 1: Comparison of Conventional and Green Solvents in Organic Synthesis

Solvent TypeExamplesAdvantagesDisadvantagesRelevance to Synthesis
Conventional (VOCs)Toluene (B28343), Benzene (B151609), Chloroform, DMFHigh solubility for nonpolar compoundsToxic, flammable, environmentally persistent, often require hazardous waste disposalTraditionally used in nitration and other aromatic substitutions
Aqueous MediaWater, Micellar solutions (e.g., water with surfactants)Non-toxic, non-flammable, abundant, low costPoor solubility for many organic reagents, requires energy for removalReduces reliance on organic solvents, can improve catalyst efficiency in certain reactions. nih.gov
Deep Eutectic Solvents (DESs)Choline chloride:Urea, Choline chloride:GlycerolLow toxicity, biodegradable, low volatility, high thermal stability, often recyclable, can act as catalyst. rsc.orgnih.govHigher viscosity, potential for difficult product separationCan replace hazardous solvents and catalysts in condensation and multicomponent reactions. researchgate.netacademie-sciences.fr

Catalysis is a cornerstone of green chemistry, offering pathways that require less energy and produce fewer by-products. rsc.org The design of catalysts for reactions involving nitrobenzaldehydes focuses on reusability, high selectivity, and mild operating conditions.

Heterogeneous Catalysis: The use of solid-supported catalysts is a key strategy for waste reduction. For example, in the synthesis of 2-nitrobenzaldehyde (B1664092), an acidic heterogeneous catalyst (an ion-exchange resin) was used for both the formation of a 1,3-dioxolane (B20135) intermediate and its subsequent hydrolysis. psu.eduresearchgate.net This catalyst proved to be recyclable for several steps without a significant drop in efficiency, thereby minimizing waste. psu.edu Similarly, catalysts based on metal nanoparticles (Cu, Ag, Au) deposited on supports like polydopamine-magnetite have been developed for the reduction of nitrophenols, demonstrating high activity and potential for recyclability. nih.gov

Catalyst Optimization for Nitration: The classical nitration of benzaldehyde (B42025) to produce nitro-isomers is notoriously hazardous and often unselective. psu.eduaidic.it Modified methods that use different nitrating agents or catalytic systems can improve the yield of the desired isomer. Research into the nitration of benzaldehyde shows that the concentration of nitric acid is a crucial factor in controlling the isomer ratio, and an optimal composition can be found to maximize the yield of a specific isomer like 2-nitrobenzaldehyde while managing reactivity. psu.edupsu.edu The development of novel catalysts, such as metal Schiff base catalysts with hydrogen peroxide as a green oxidant, provides a pathway that is safer and operates under milder conditions than traditional methods. google.com

Table 2: Catalyst Systems for Synthesis and Transformation of Nitroaromatics

Catalyst SystemReaction TypeKey AdvantagesSource
Ion-Exchange Resin (e.g., Amberlite IR)Acetalization / HydrolysisHeterogeneous, recyclable multiple times without loss of efficiency, reduces safety hazards. psu.eduresearchgate.net
Metal Schiff Base with H₂O₂Oxidation (e.g., nitrotoluene to nitrobenzaldehyde)Uses a green oxidant (H₂O₂), mild reaction conditions, low cost, high security. google.com
Natural Deep Eutectic Solvent (NADES)Condensation ReactionsActs as both catalyst and solvent, biodegradable, metal-free, reusable. nih.gov
Supported Metal Nanoparticles (e.g., Au, Ag on Fe₃O₄)Reduction of Nitro GroupHigh catalytic activity, potential for magnetic separation and reuse. nih.gov

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with low atom economy generate significant waste.

A plausible, though not necessarily green, synthesis of 2,3-dimethoxy-4-nitro-benzaldehyde would involve the direct nitration of 2,3-dimethoxybenzaldehyde (B126229). The classical method uses a sulfonitric mixture (HNO₃ + H₂SO₄).

Reaction: C₉H₁₀O₃ (2,3-dimethoxybenzaldehyde) + HNO₃ → C₉H₉NO₅ (this compound) + H₂O (Catalyst: H₂SO₄)

To calculate the atom economy for this transformation:

Formula Weight of Reactants:

C₉H₁₀O₃ = (9 * 12.01) + (10 * 1.01) + (3 * 16.00) = 108.09 + 10.10 + 48.00 = 166.19 g/mol

HNO₃ = 1.01 + 14.01 + (3 * 16.00) = 63.02 g/mol

Total Mass of Reactants = 166.19 + 63.02 = 229.21 g/mol

Formula Weight of Desired Product:

C₉H₉NO₅ = (9 * 12.01) + (9 * 1.01) + 14.01 + (5 * 16.00) = 108.09 + 9.09 + 14.01 + 80.00 = 211.19 g/mol

Atom Economy Calculation:

% Atom Economy = (Mass of Desired Product / Total Mass of Reactants) * 100

% Atom Economy = (211.19 / 229.21) * 100 ≈ 92.1%

Waste Minimization and By-product Reduction Strategies

A primary goal of green chemistry is the reduction or elimination of waste at its source. This involves careful selection of reagents and reaction pathways.

In the context of producing this compound, a major source of waste would be the acidic effluents from the nitration step. chem-soc.si Strategies to mitigate this include:

Catalyst Recycling: As mentioned, using recyclable heterogeneous catalysts avoids the generation of soluble waste from homogeneous catalysts. psu.eduresearchgate.net

Alternative Reagents: Replacing traditional nitrating mixtures with cleaner alternatives can significantly reduce by-products. For example, using metal nitrates under specific conditions or employing green oxidants like hydrogen peroxide can offer cleaner transformations. google.com A synthesis of m-nitrobenzaldehyde has been developed using copper nitrate, where the copper hydrate (B1144303) by-product can be neutralized and recycled back into the process, creating a more circular system. google.com

One-Pot Synthesis: Combining multiple synthetic steps into a single reaction vessel (a "one-pot" reaction) eliminates the need for intermediate workup and purification steps, which are major sources of solvent and material waste. chem-soc.siacs.org A one-pot, metal-free synthesis of diarylamines from aromatic aldehydes demonstrates this principle, featuring high atom economy and the ability to recover and reuse solvents. acs.org

Solvent Substitution: Replacing hazardous solvents like diethyl ether with more benign options such as toluene can improve the safety profile of a process, especially at an industrial scale. chem-soc.si

By integrating these strategies, the synthesis and transformation of this compound can be aligned with the principles of green chemistry, leading to a more sustainable and efficient manufacturing process.

Emerging Research Frontiers and Future Prospects

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of nitrobenzaldehydes typically involves the direct nitration of the corresponding benzaldehyde (B42025). wikipedia.org However, this process often yields a mixture of isomers, with the meta-substituted product being dominant. wikipedia.orgresearchgate.net For instance, the nitration of benzaldehyde with nitric and sulfuric acids yields approximately 72% 3-nitrobenzaldehyde, 19% 2-nitrobenzaldehyde (B1664092), and 9% 4-nitrobenzaldehyde (B150856). wikipedia.org Achieving regioselective synthesis of specific isomers like 2,3-Dimethoxy-4-nitro-benzaldehyde remains a significant challenge, prompting the exploration of novel synthetic strategies.

One promising approach involves the protection of the aldehyde group, often as a 1,3-dioxolane (B20135), prior to nitration. psu.eduresearchgate.net This strategy can alter the directing effects of the substituents and prevent oxidation of the aldehyde. Following nitration, the aldehyde is deprotected via hydrolysis, often using an acid catalyst. researchgate.net Research into heterogeneous acid catalysts for both the protection and deprotection steps could offer improved efficiency and reusability, reducing environmental hazards associated with traditional methods. psu.eduresearchgate.net

Furthermore, the development of catalytic systems for the reduction of nitrophenols using metal nanoparticles (such as gold, silver, or copper) supported on materials like polydopamine-magnetite could be adapted for the synthesis of amino-derivatives from nitrobenzaldehydes. mdpi.com The catalytic activity in such systems is influenced by the metal particle size and the position of the nitro group, suggesting that tailored catalysts could be developed for the selective reduction of this compound. mdpi.com

Table 1: Selected Synthetic Methods for Nitrobenzaldehydes

This table presents various methods used to synthesize different nitrobenzaldehyde isomers, which could inform the development of pathways for this compound.

Target CompoundStarting MaterialKey ReagentsYieldReference
2-NitrobenzaldehydeBenzaldehydeNitric Acid, Sulfuric Acid, Heterogeneous Acid CatalystHigh ortho proportion psu.eduresearchgate.net
3-NitrobenzaldehydeBenzaldehydeFuming Nitric Acid, Sulfuric Acid75–84% orgsyn.org
4-Nitrobenzaldehyde4-NitrotolueneChromium(VI) oxide, Acetic Anhydride, Sulfuric Acid89–94% (from diacetate) wikipedia.orgorgsyn.org
2-Methoxy-4-nitrobenzaldehyde4-Nitro-2-methoxytolueneCrO₃, H₂SO₄, Ac₂O, HCl91% (from diacetate) guidechem.com
3,5-Dimethoxy-4-[(4-nitrophenyl)methoxy]-benzaldehydeSyringaldehydep-Nitrobenzyl bromide, Potassium carbonate93%

Advanced Functionalization Strategies

The functional groups of this compound—aldehyde, nitro, and methoxy (B1213986) groups on an aromatic ring—provide multiple sites for advanced functionalization. The aldehyde can serve as a handle for condensation reactions to form complex scaffolds, while the nitro group can be reduced to an amine, which can then be diazotized or acylated to introduce further diversity. researchgate.net

A key strategy for selective functionalization is the temporary protection of the highly reactive aldehyde group. The formation of acetals, such as 1,3-dioxolanes, allows for chemical transformations to be performed on other parts of the molecule without affecting the aldehyde. psu.eduresearchgate.net This approach could enable the selective reduction of the nitro group or modification of the aromatic ring of this compound.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for nitration reactions, which are often highly exothermic and pose safety risks. europa.eu The use of microreactors provides superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the risk of runaway reactions. europa.eu

The synthesis of energetic materials, including many nitro compounds, is increasingly being transitioned to flow systems to improve safety, reproducibility, and efficiency. europa.eu Applying this technology to the nitration of 2,3-dimethoxybenzaldehyde (B126229) could enable a safer and more scalable production of this compound. Furthermore, flow chemistry systems are inherently compatible with automated synthesis and process optimization, which could accelerate the development and discovery of novel derivatives. europa.eu

Applications in Chemo-selective Transformations

The inherent reactivity of the aldehyde and nitro groups makes this compound a potentially valuable reagent in chemo-selective transformations. For example, the aldehyde can be selectively targeted for reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form alkenes, while leaving the nitro group intact for subsequent reduction or transformation.

Conversely, the nitro group can be selectively reduced to an amine under specific catalytic conditions, leaving the aldehyde untouched. This resulting aminobenzaldehyde is a versatile intermediate for synthesizing heterocycles or Schiff bases. The ability to selectively manipulate one functional group in the presence of others is a cornerstone of modern organic synthesis, and this compound could serve as a useful building block in this context.

Potential for Derivatization in Photoactivatable Systems (e.g., for release mechanisms)

A significant area of future research for this compound lies in its potential use in photoactivatable systems, particularly as a photolabile protecting group (PPG), often referred to as a "caged compound". psu.edu The 2-nitrobenzyl group and its derivatives are among the most widely used PPGs for a variety of functional groups, including carboxylates, phosphates, and amines. wikipedia.orgthieme-connect.de

Upon irradiation with light, typically in the UV range (200–320 nm), the 2-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction, leading to the formation of a transient aci-nitro intermediate. wikipedia.org This intermediate then rearranges to release the protected substrate (the "caged" molecule) and forms a 2-nitrosobenzaldehyde byproduct. nih.govwikipedia.org

The efficiency and photochemical properties of nitrobenzyl-based PPGs can be fine-tuned by adding substituents to the aromatic ring. thieme-connect.de For example, the inclusion of methoxy groups, as seen in 4,5-dimethoxy-2-nitrobenzyl (DMNB) or 6-nitroveratryloxycarbonyl (Nvoc) groups, can shift the absorption wavelength and improve the quantum yield of the photorelease. psu.eduthieme-connect.de Given this precedent, this compound is a prime candidate for derivatization into a novel PPG. The specific positioning of the two methoxy groups and the nitro group could impart unique photochemical properties, potentially offering advantages in release kinetics or absorption wavelength, making it suitable for specialized applications in biology and materials science. nih.govacs.org

Table 2: Common Nitrobenzyl-Based Photolabile Protecting Groups (PPGs)

This table illustrates existing PPGs based on the nitrobenzyl scaffold, suggesting a potential application for derivatives of this compound.

Protecting Group (Acronym)Protected Functional GroupsKey Structural FeatureReference
2-Nitrobenzyl (NB)Phosphates, Carboxylates, Carbonates, Carbamates, Thiolates, Phenolates, AlkoxidesThe foundational 2-nitrobenzyl structure wikipedia.org
6-Nitroveratryloxycarbonyl (Nvoc)AminesContains two methoxy groups (positions 4 and 5) psu.eduthieme-connect.de
α-Methyl-6-nitropiperonyloxycarbonyl (MeNPOC)AminesIncludes a methylenedioxy group psu.edu
3',5'-Dimethoxybenzoin (DMB)Carboxylates, Phosphates, SulfonatesA benzoin (B196080) derivative with methoxy groups wikipedia.org

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-dimethoxy-4-nitro-benzaldehyde, and how can competing byproducts be minimized?

  • Methodological Answer : The compound can be synthesized via sequential nitration and protection/deprotection steps. For example, nitration of 2,3-dimethoxybenzaldehyde using a nitric acid-sulfuric acid mixture under controlled temperatures (0–5°C) to avoid over-nitration. Competing byproducts (e.g., isomers or di-nitrated derivatives) can be minimized by optimizing reaction stoichiometry and monitoring via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques such as HPLC (C18 column, methanol-water mobile phase) or GC (DB-5 column, 60–280°C temperature ramp) are standard for purity assessment. Cross-validate with melting point analysis (mp 44–48°C, as seen in structurally similar dimethoxybenzaldehydes) and FT-IR to confirm functional groups (e.g., nitro C-NO₂ stretch at ~1520 cm⁻¹) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and strong bases, as nitro groups are susceptible to hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can spectroscopic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Use 2D NMR (¹H-¹³C HSQC, HMBC) to assign methoxy and nitro group positions. For example, HMBC correlations between aldehyde protons and aromatic carbons can confirm substitution patterns. X-ray crystallography (as applied in hydrazone derivatives of similar aldehydes) provides definitive structural validation .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and predict regioselectivity. Compare frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Solvent effects (PCM models) improve accuracy for reactions in polar aprotic solvents .

Q. How can contradictory data on the compound’s thermal decomposition be resolved?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air). Mass spectrometry (TGA-MS) identifies gaseous decomposition products (e.g., NOₓ). Compare results with computational pyrolysis pathways (ReaxFF MD simulations) .

Q. What strategies address discrepancies in reported solubility profiles across solvents?

  • Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Quantify dissolved compound via UV-Vis (λmax ~300 nm for nitro-aromatics). Account for solvent polarity (log P calculations) and hydrogen-bonding capacity. Conflicting data may arise from impurities or metastable polymorphs .

Methodological Design & Data Analysis

Q. How should researchers design experiments to study the compound’s photochemical behavior?

  • Methodological Answer : Use a photoreactor with monochromatic light (e.g., 365 nm UV) and monitor degradation via HPLC. Include radical scavengers (e.g., tert-butanol for •OH quenching) to elucidate mechanisms. Time-resolved EPR can detect transient radical intermediates .

Q. What statistical approaches are recommended for analyzing bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Multivariate analysis (PCA or PLS regression) correlates substituent electronic effects (Hammett σ constants) with bioactivity. Cross-validate models using leave-one-out (LOO) or k-fold methods. Address outliers via robust regression techniques .

Safety & Handling

Q. What personal protective equipment (PPE) is critical when handling nitro-substituted benzaldehydes?

  • Methodological Answer :
    Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust/aerosols. Emergency protocols include skin decontamination (15-minute water rinse) and immediate medical consultation for eye exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.